molecular formula C12H18N2O B3107612 (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol CAS No. 1616077-51-0

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No.: B3107612
CAS No.: 1616077-51-0
M. Wt: 206.28 g/mol
InChI Key: BYWDGTKESWRSML-LBPRGKRZSA-N
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Description

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (CAS: 1616077-51-0) is a chiral amino alcohol derivative featuring a 3,4-dihydroisoquinoline scaffold. Its molecular weight is 206.29 g/mol, and it is often utilized as a building block in pharmaceutical synthesis due to its stereochemical specificity and functional versatility. The compound is typically stored under inert conditions (2–8°C) to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDGTKESWRSML-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and (S)-epichlorohydrin.

    Nucleophilic Substitution: The (S)-epichlorohydrin undergoes nucleophilic substitution with 3,4-dihydroisoquinoline to form an intermediate.

    Reduction: The intermediate is then subjected to reduction conditions to introduce the amino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amino group or the dihydroisoquinoline ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a neurotransmitter modulator or enzyme inhibitor.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The dihydroisoquinoline moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

(a) 1-Phenylpiperidin-3-amine Hydrochloride

  • Molecular Weight : 212.72 g/mol (vs. 206.29 g/mol for the target compound) .
  • The piperidine ring introduces conformational rigidity, unlike the flexible propan-2-ol chain in the target compound.
  • Applications : Primarily used in neurotransmitter research but less versatile in amidation reactions .

(b) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

  • Molecular Weight : ~280 g/mol (estimated) .
  • Key Differences: Contains a carboxylic acid group instead of a hydroxyl group, altering solubility (higher hydrophilicity). The 3,3-dimethyl substitution on the dihydroisoquinoline ring sterically hinders interactions with planar receptors.
  • Applications: Limited to peptide mimetics due to its zwitterionic nature .

Functional Analogues

(a) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide Derivatives

Parameter Target Compound Benzamide Derivatives (e.g., Compound 17 )
Molecular Weight 206.29 350–450 g/mol
Bioactivity Intermediate Enhanced receptor affinity (e.g., kinase inhibition)
Synthetic Yield N/A 48.9–94% (post-functionalization)
Thermal Stability Moderate Improved (melting points >150°C)

(b) (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Hydrochloride

  • Molecular Weight : 242.75 g/mol (vs. 206.29 g/mol for the free base) .
  • Advantages :
    • Salt form improves solubility in polar solvents.
    • Enhanced stability for long-term storage .
  • Disadvantages: Limited commercial availability (discontinued in 1g/5g quantities) .

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
(S)-1-Amino-3-(dihydroisoquinolin-yl)propan-2-ol 206.29 1.2 10–15 (DMSO)
1-Phenylpiperidin-3-amine HCl 212.72 0.8 20–25 (Water)
Benzamide Derivative (Compound 17) 380.40 2.5 <5 (DMSO)

Biological Activity

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.29 g/mol
  • CAS Number : 1616077-51-0

Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly those involving dopamine receptors. It has been studied for its potential role as a positive allosteric modulator (PAM) for the D1 dopamine receptor, which is implicated in various neurological disorders including Parkinson's disease and schizophrenia .

Neuropharmacological Effects

  • Dopamine Receptor Modulation
    • The compound has shown promise in enhancing dopaminergic signaling without the typical side effects associated with direct agonists. This is particularly beneficial in treating conditions characterized by dopamine deficiency .
  • Cognitive Enhancement
    • Studies suggest that this compound may improve cognitive functions such as memory and learning by modulating synaptic plasticity through its interaction with dopamine receptors .

In Vitro and In Vivo Studies

A variety of studies have evaluated the compound's efficacy:

Study TypeFindings
In VitroDemonstrated selective binding to D1 receptors with increased cAMP levels, indicating enhanced receptor activity .
In VivoMouse models showed improved locomotor activity and reduced symptoms related to dopaminergic deficits when treated with the compound .

Case Study 1: Parkinson's Disease Model

In a study involving a mouse model of Parkinson's disease, administration of this compound resulted in significant improvements in motor function. The compound was found to increase dopamine release and improve behavioral outcomes without causing tachyphylaxis, a common issue with traditional dopaminergic therapies .

Case Study 2: Cognitive Impairment

Another study assessed the cognitive-enhancing effects of the compound in aged rats. Results indicated that treatment led to improved performance in memory tasks compared to control groups, suggesting potential applications in age-related cognitive decline .

Safety and Toxicology

Preliminary safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its long-term effects and any potential side effects associated with chronic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, and how can its enantiomeric purity be ensured?

  • Methodology :

  • Synthesis : A common approach involves reductive amination or nucleophilic substitution using ethanol or methanol as solvents under reflux conditions. For example, analogous compounds with dihydroisoquinoline moieties are synthesized via refluxing precursor amines with ketones or aldehydes, followed by crystallization .
  • Enantiomeric Control : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., chiral ligands in hydrogenation) ensures enantiopurity. Confirmation of stereochemistry requires polarimetry or chiral HPLC .
    • Key Data :
ParameterValue/TechniqueReference
Typical Yield70–85%
Solvent SystemEthanol, Methanol
Chiral Purity CheckChiral HPLC, [α]D

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon backbone. For example, dihydroisoquinoline protons typically appear as multiplets at δ 2.5–4.0 ppm .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • Example NMR Data :
Proton/CarbonChemical Shift (δ, ppm)Multiplicity
NH (amine)1.8–2.2Broad singlet
Dihydroisoquinoline CH₂2.6–3.1Multiplet

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters. For instance, ethanol reflux at 80°C minimizes side reactions compared to higher-boiling solvents .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts enhance selectivity .
    • Key Findings :
ConditionOptimal ValueImpact on Yield
Temperature80°C↑ Yield by 15%
Catalyst (Pd/C)5 wt%↓ Byproducts

Q. How can computational chemistry predict the biological activity or binding affinity of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The dihydroisoquinoline moiety may exhibit π-π stacking with aromatic residues .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogs .
    • Example Prediction :
ParameterPredicted Value
logP1.8–2.5
Polar Surface Area60–70 Ų

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

  • Methodology :

  • Controlled Experiments : Repeat reactions under inert atmosphere to rule out oxidation.
  • Advanced NMR Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals. For example, unexpected peaks in ¹H NMR may arise from rotamers or tautomers .
  • X-ray Crystallography : Definitive structural confirmation if crystallization is feasible .

Methodological Considerations

  • Avoid Common Pitfalls :
    • Sample Degradation : Store compounds under nitrogen at –20°C to prevent oxidation of the dihydroisoquinoline ring .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.